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molecular formula C5H4Cl2N4O B025154 N-(2-Amino-4,6-dichloropyrimidin-5-yl)formamide CAS No. 171887-03-9

N-(2-Amino-4,6-dichloropyrimidin-5-yl)formamide

Cat. No. B025154
M. Wt: 207.01 g/mol
InChI Key: XYWHZUCZNRMJGO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06716981B2

Procedure details

2,5-Diamino-4,6-dichloropyrimidine (0.01 mol; 2.0 g) and water (0.25 mol; 4.55 ml) were stirred at room temperature. 98% strength formic acid (0.4 mol; 18.27 g; 14.97 ml) was then added to the reaction. The reaction was subsequently heated to 50-55° C. and kept at this temperature for 3 h. Toluene (0.38 mol; 34.6 g; 40 ml) was then added for the azeotropic distillation under high vacuum at 50° C. (toluene was added twice to guarantee a good distillation, i.e. a total of 80 ml).
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
4.55 mL
Type
reactant
Reaction Step One
Quantity
14.97 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
40 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[N:7]=[C:6]([Cl:8])[C:5]([NH2:9])=[C:4]([Cl:10])[N:3]=1.O.[CH:12](O)=[O:13]>C1(C)C=CC=CC=1>[NH2:1][C:2]1[N:7]=[C:6]([Cl:8])[C:5]([NH:9][CH:12]=[O:13])=[C:4]([Cl:10])[N:3]=1

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
NC1=NC(=C(C(=N1)Cl)N)Cl
Name
Quantity
4.55 mL
Type
reactant
Smiles
O
Step Two
Name
Quantity
14.97 mL
Type
reactant
Smiles
C(=O)O
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1(=CC=CC=C1)C
Name
Quantity
40 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
52.5 (± 2.5) °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added twice
DISTILLATION
Type
DISTILLATION
Details
a good distillation, i.e. a total of 80 ml)

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
Smiles
NC1=NC(=C(C(=N1)Cl)NC=O)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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